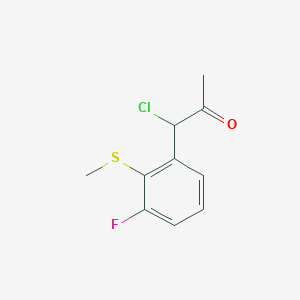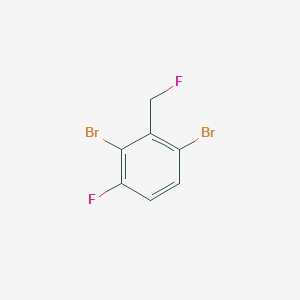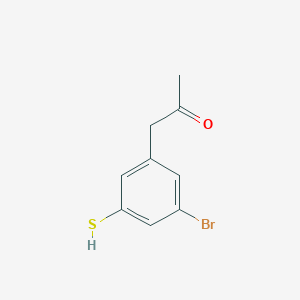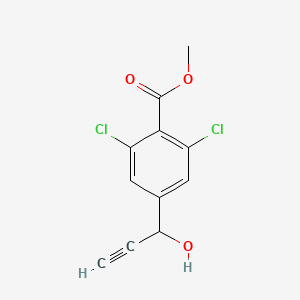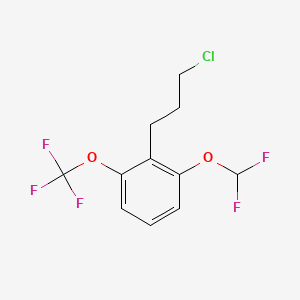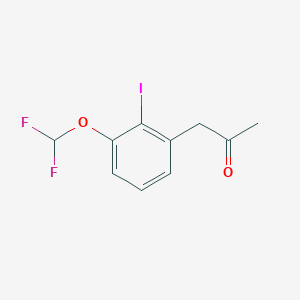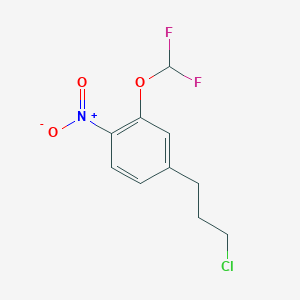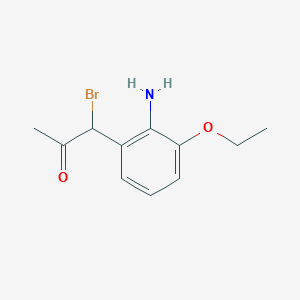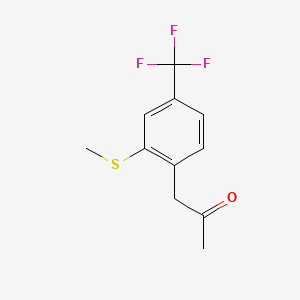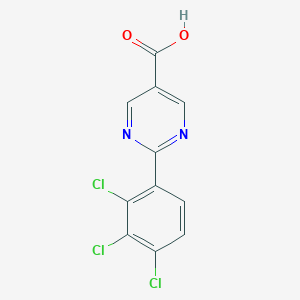
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups The presence of three chlorine atoms on the phenyl ring makes it a highly substituted derivative, which can influence its chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of a trichlorophenyl derivative with a pyrimidine precursor. One common method involves the use of 2,3,4-trichlorobenzaldehyde and a pyrimidine derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Condensation Reactions: The pyrimidine ring can participate in condensation reactions with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation of the carboxylic acid group can lead to the formation of carboxylate salts or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4-Trichlorophenyl)pyrimidine-4-carboxylic acid
- 2-(2,3,4-Trichlorophenyl)pyrimidine-6-carboxylic acid
- 2-(2,3,4-Trichlorophenyl)pyrimidine-5-sulfonic acid
Uniqueness
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 5-position of the pyrimidine ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H5Cl3N2O2 |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
2-(2,3,4-trichlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H5Cl3N2O2/c12-7-2-1-6(8(13)9(7)14)10-15-3-5(4-16-10)11(17)18/h1-4H,(H,17,18) |
InChI Key |
ZZSAVCFOLZJUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=NC=C(C=N2)C(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



